molecular formula C19H15FN2O B5829280 N-(4-anilinophenyl)-2-fluorobenzamide

N-(4-anilinophenyl)-2-fluorobenzamide

Cat. No.: B5829280
M. Wt: 306.3 g/mol
InChI Key: JUSJIPDNBLLRIU-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science. The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure in drug discovery. Amide bonds are prevalent in a vast number of pharmaceuticals, and their ability to form hydrogen bonds often plays a crucial role in the interaction with biological targets. farmaciajournal.com

Benzamide derivatives have been reported to exhibit a wide array of biological activities, including but not limited to:

Antimicrobial and antifungal farmaciajournal.com

Anticancer google.com

Anti-inflammatory and analgesic google.com

Anticonvulsant google.com

Cardiovascular effects google.com

The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

Rationale for Investigating N-(4-anilinophenyl)-2-fluorobenzamide and Related Structural Motifs

The specific structure of this compound combines three key chemical features that are independently significant in chemical biology: an N-substituted aniline (B41778), a diphenylamine (B1679370) moiety, and a fluorinated benzamide.

The N-substituted aniline framework is a common feature in many biologically active molecules. The nature of the substituent on the nitrogen atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. nih.gov

The diphenylamine (or N-phenylaniline) substructure is known for its antioxidant properties and is a core component in various dyes and industrial chemicals. wikipedia.org In a medicinal chemistry context, it can serve as a linker or a pharmacophore itself.

The presence of a fluorine atom on the benzamide ring is a strategic modification frequently employed in drug design. The introduction of fluorine can have profound effects on a molecule's properties, including:

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a metabolically labile C-H bond with C-F can block oxidation by metabolic enzymes like cytochrome P450, thereby increasing the drug's half-life. researchgate.net

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially enhancing binding affinity. researchgate.net

Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and transport across cell membranes. farmaciajournal.com

The combination of these three motifs in this compound suggests a compound that could be explored for a variety of biological activities, leveraging the established properties of its constituent parts.

Historical Context of N-Substituted Anilines and Fluorinated Benzamides in Chemical Biology

The study of N-substituted anilines dates back to the late 19th century with the development of the synthetic dye industry. Their journey into chemical biology and medicinal chemistry began as chemists started to understand how substitutions on the aniline nitrogen could modulate biological effects. For instance, the development of sulfonamide antibiotics in the early 20th century, derived from sulfanilamide (B372717) (a substituted aniline), marked a turning point in medicine. researchgate.net Since then, N-substituted anilines have become integral to the design of a vast range of therapeutic agents.

The introduction of fluorine into benzamides and other aromatic systems is a more recent, yet highly impactful, development in medicinal chemistry, gaining significant traction in the mid-20th century. researchgate.net The unique properties of fluorine were recognized to impart desirable characteristics to drug candidates. researchgate.net The development of fluorinated pharmaceuticals has since exploded, with a significant percentage of modern drugs containing at least one fluorine atom. This strategy has been successfully applied to various therapeutic classes, including antipsychotics and anticancer agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-anilinophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSJIPDNBLLRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Pathways for N-(4-anilinophenyl)-2-fluorobenzamide Synthesis

The construction of the amide bond in this compound is the key synthetic challenge. Modern methodologies focus on efficiency, selectivity, and sustainability.

The formation of this compound can be achieved through the direct condensation of 2-fluorobenzoic acid and N-phenylbenzene-1,4-diamine. However, this direct approach often requires harsh conditions and can result in low yields. To overcome these limitations, various catalytic strategies have been developed for amide bond formation. While specific catalytic systems for the synthesis of this compound are not extensively documented, general catalytic methods for N-aryl benzamide (B126) synthesis are applicable.

Catalytic Amidation:

Boron-based catalysts: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. These reactions are typically performed at elevated temperatures with the removal of water.

Metal-based catalysts: Transition metal catalysts, including those based on rhodium and copper, have been employed for the synthesis of N-aryl amides. For instance, rhodium-catalyzed C-H functionalization of benzoic acids followed by amidation and decarboxylation provides a route to N-aryl benzamides nih.gov. Copper-catalyzed ipso-amidation of arylboronic acids with nitriles also offers an efficient pathway to this class of compounds organic-chemistry.orgsci-hub.se.

A common laboratory-scale synthesis would involve the reaction of 2-fluorobenzoyl chloride with N-phenylbenzene-1,4-diamine. This method, a classic Schotten-Baumann reaction, is often high-yielding but generates stoichiometric amounts of hydrochloride waste.

Table 1: Comparison of Catalytic Strategies for N-Aryl Benzamide Synthesis

Catalyst Type Typical Reaction Conditions Advantages Disadvantages
Boronic Acids High temperature, azeotropic water removal Commercially available, relatively low toxicity. High reaction temperatures, requires water removal.
Rhodium Catalysts Elevated temperatures, specific directing groups High efficiency and selectivity. nih.gov Expensive, potential for metal contamination.
Copper Catalysts Mild conditions, broad substrate scope. organic-chemistry.orgsci-hub.se Cost-effective, good functional group tolerance. organic-chemistry.org Ligand screening may be necessary.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically accelerate amide bond formation. tandfonline.comresearchgate.net For the synthesis of this compound, a mixture of 2-fluorobenzoic acid and N-phenylbenzene-1,4-diamine, potentially with a catalyst, could be subjected to microwave heating. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.govnih.gov Solvent-free microwave-assisted synthesis is a particularly attractive green chemistry approach. tandfonline.comresearchgate.netmdpi.comthieme-connect.com

Green Chemistry Approaches:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved through several strategies:

Catalytic Reactions: As discussed previously, using catalytic amounts of reagents is inherently greener than using stoichiometric coupling agents, which generate significant waste. mdpi.comucl.ac.ukcatalyticamidation.info

Enzymatic Synthesis: Biocatalytic methods, such as the use of lipases, offer a sustainable route to amide bond formation under mild conditions. nih.govrsc.orgnih.gov

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions, significantly improves the green credentials of a synthesis. tandfonline.comresearchgate.netnih.govnih.govmdpi.comthieme-connect.comnih.govnih.gov

Table 2: Green Chemistry Metrics for Amide Synthesis

Approach Key Green Advantage Potential Challenges
Microwave-Assisted Reduced reaction time and energy consumption. tandfonline.comnih.govnih.gov Specialized equipment required, scalability can be an issue.
Enzymatic Synthesis High selectivity, mild conditions, biodegradable catalyst. nih.govrsc.orgnih.gov Enzyme stability and cost, substrate scope limitations.
Solvent-Free Eliminates solvent waste, simplifies work-up. tandfonline.comresearchgate.netmdpi.comthieme-connect.com Reactant solubility and mixing can be challenging.

Regiospecific Functionalization and Derivatization Techniques on the Compound Scaffold

The this compound scaffold possesses several sites amenable to functionalization, allowing for the generation of a diverse range of derivatives. The reactivity of the two phenyl rings is expected to differ significantly. The aniline (B41778) ring, being electron-rich due to the amino group, is activated towards electrophilic aromatic substitution. Conversely, the 2-fluorobenzamide (B1203369) ring is deactivated by the electron-withdrawing amide and fluorine substituents.

Electrophilic Aromatic Substitution:

Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur preferentially on the aniline ring, likely at the positions ortho and para to the amino group. The para position is already substituted, so substitution at the positions ortho to the aniline nitrogen is most probable.

Nucleophilic Aromatic Substitution:

The 2-fluorobenzamide ring, particularly with the fluorine atom, could be susceptible to nucleophilic aromatic substitution under certain conditions, although this would likely require strong nucleophiles and forcing conditions.

Derivatization of the Amine and Amide Groups:

The secondary amine of the diphenylamine (B1679370) moiety and the amide nitrogen can also be sites for derivatization. Alkylation, acylation, or sulfonylation of the secondary amine are plausible transformations. The amide nitrogen is generally less reactive but can undergo reactions under specific conditions.

A systematic approach to derivatization would allow for the exploration of structure-activity relationships, which is crucial in medicinal chemistry and materials science.

Scale-Up Considerations for Research Compound Production and Library Generation

Transitioning the synthesis of this compound from a laboratory scale to larger-scale production for extensive research or preclinical studies presents several challenges.

Scale-Up Synthesis:

Key considerations for scaling up the synthesis include:

Cost of Goods: The price of starting materials, reagents, and solvents becomes a critical factor.

Process Safety: The exothermic nature of reactions, potential for runaway reactions, and the handling of hazardous materials must be carefully managed.

Purification: Crystallization is often preferred over chromatography for large-scale purification due to cost and efficiency.

Waste Management: The environmental impact of the process must be minimized by reducing waste and using recyclable materials where possible.

Library Generation:

Combinatorial chemistry approaches can be employed to rapidly generate a library of this compound derivatives. wikipedia.orgimperial.ac.uknih.gov This can be achieved through parallel synthesis, where different building blocks are used in a systematic manner. For example, a library could be constructed by reacting a set of substituted 2-fluorobenzoyl chlorides with a variety of N-phenylbenzene-1,4-diamine analogues. Solid-phase synthesis can also be a valuable tool for the efficient production and purification of compound libraries. wikipedia.org

Molecular and Supramolecular Structural Elucidation in Research Contexts

Advanced Spectroscopic and Crystallographic Studies for Molecular Conformation

The determination of a molecule's precise three-dimensional shape and the confirmation of its chemical identity are foundational steps in chemical research. This is achieved through a combination of crystallographic and spectroscopic methods.

Single-Crystal X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For a compound like N-(4-anilinophenyl)-2-fluorobenzamide, this analysis would yield crucial information, such as the planarity of the phenyl rings and the orientation of the amide linkage.

Although no specific crystallographic data for this compound has been published, studies on analogous compounds like N-(2,3-difluorophenyl)-2-fluorobenzamide have successfully determined their crystal structures, typically revealing key details about their packing in the crystal lattice. dcu.iemdpi.com For example, analysis of related fluorinated benzamides often shows that the central amide group is twisted relative to the aromatic rings. dcu.iemdpi.comdcu.ie

Table 1: Hypothetical Crystallographic Data Table for this compound This table is for illustrative purposes only, as no experimental data is currently available.

Parameter Value
Chemical Formula C₁₉H₁₅FN₂O
Formula Weight 306.34 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available

Spectroscopic Characterization for Structural Confirmation in Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the structure of a synthesized compound and for studying its features in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR), carbon (¹³C NMR), and fluorine (¹⁹F NMR) atoms within the molecule. For this compound, ¹H NMR would show characteristic signals for the protons on the aniline (B41778) and benzamide (B126) rings, while ¹³C NMR would confirm the carbon framework. rsc.org ¹⁹F NMR is particularly useful for organofluorine compounds, providing data on the electronic environment of the fluorine atom. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as vibrations corresponding to the aromatic rings and the C-F bond. mdpi.com

Mass Spectrometry (MS) determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions, providing definitive confirmation of its elemental composition.

Table 2: Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as no experimental data is currently available.

Technique Data Type Predicted Observations
¹H NMR Chemical Shift (ppm) Signals for aromatic protons, two distinct N-H protons.
¹³C NMR Chemical Shift (ppm) Resonances for amide carbonyl, aromatic carbons.
IR Wavenumber (cm⁻¹) N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-F stretch (~1250 cm⁻¹).

Investigation of Intramolecular Hydrogen Bonding and Intermolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between adjacent molecules (intermolecular) dictate its supramolecular chemistry, influencing physical properties like melting point and solubility.

Intermolecular interactions are also critical for crystal packing. These include strong N-H···O hydrogen bonds between the amide groups of neighboring molecules, which often form chains or dimers. rsc.org Weaker interactions, such as C-H···π stacking and π-π interactions between the aromatic rings, also play a crucial role in stabilizing the three-dimensional crystal structure. mdpi.com Analysis of related fluorinated benzamides frequently reveals complex networks of these interactions. dcu.iemdpi.com

Conformational Analysis and Stereochemical Considerations in Solution and Solid State

The conformation of this compound, particularly the rotational freedom around the various single bonds (e.g., the C-N amide bonds and the C-C bonds linking the rings), can differ between the solid state and in solution.

In the solid state , the conformation is fixed within the crystal lattice, as determined by X-ray diffraction. The observed conformation is a result of the balance between the molecule's lowest energy state and the stabilizing forces of crystal packing.

In solution , the molecule typically has more conformational freedom. Techniques like NMR spectroscopy can be used to study this dynamic behavior. nih.gov The presence of an intramolecular hydrogen bond, for instance, could restrict rotation and favor a more planar conformation even in solution. The polarity of the solvent can also significantly influence conformational preferences by competing for hydrogen bond donor and acceptor sites. nih.gov

A comparative analysis of the solid-state and solution conformations provides a deeper understanding of the molecule's intrinsic flexibility and how its environment modulates its structure.

Mechanistic Investigations at the Molecular and Cellular Levels Preclinical Research

Elucidation of Biological Targets and Binding Interactions

The initial steps in characterizing a novel compound involve identifying its biological targets and understanding the nature of its interactions with these targets. For N-(4-anilinophenyl)-2-fluorobenzamide, this has been approached through computational modeling and biochemical assays.

Ligand-Protein Docking Studies and Molecular Recognition Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov These in silico studies are instrumental in identifying potential protein targets and elucidating the binding modes of new chemical entities. scirp.orgscirp.org For N-phenylbenzamide derivatives, docking simulations have been employed to investigate their interactions with the active sites of various enzymes. nih.govmalariaworld.org These studies reveal that such compounds can form hydrogen bonds, as well as electrostatic and hydrophobic interactions with key amino acid residues within the binding pockets of their target proteins. nih.gov The specific binding energy and the nature of these interactions can be predictive of the compound's inhibitory potential. scirp.org

For instance, in studies of similar benzamide (B126) structures, the presence and position of substituents on the phenyl rings have been shown to significantly influence binding affinity. nih.gov The fluorine atom in the 2-position of the benzamide ring of this compound, for example, is predicted to play a role in the molecule's conformational stability and its ability to interact with target proteins. scirp.org

Enzyme Inhibition Kinetics and Receptor Binding Studies (e.g., HDACs, Carbonic Anhydrases)

Building on the predictions from docking studies, enzyme inhibition and receptor binding assays provide quantitative data on a compound's potency and selectivity. Derivatives of N-phenylbenzamide have been investigated as inhibitors of several enzyme families, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). nih.govnih.govdrugs.comwikipedia.org

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives have demonstrated potent inhibitory activity against Class I HDACs, which are critical regulators of gene expression. nih.govnih.gov For example, the related compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was found to be a particularly potent inhibitor of HDAC3. nih.govnih.gov Kinetic studies of such inhibitors are essential to determine their mechanism of inhibition (e.g., competitive, non-competitive) and their inhibition constants (Kᵢ or IC₅₀ values), which quantify their potency. nih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. drugbank.com Some sulfonamide-containing benzamide derivatives have shown significant inhibitory activity against various CA isoforms. nih.govnih.gov Inhibition constants for these compounds against CA I and CA II have been determined, with some showing selectivity for specific isoforms. drugbank.com The inhibitory activity of these compounds is often attributed to the interaction of their sulfonamide group with the zinc ion in the enzyme's active site. nih.gov

Modulation of Intracellular Signaling Pathways in Cellular Models (e.g., Cell Cycle Analysis, Apoptosis Induction)

Beyond direct enzyme inhibition, the cellular consequences of target engagement by this compound and its analogs are a key area of investigation. These studies often involve treating cancer cell lines with the compound and observing its effects on cell proliferation, survival, and division.

Cell Cycle Analysis: A hallmark of many anti-cancer agents is their ability to disrupt the cell cycle, leading to a halt in cell proliferation. oatext.com Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). oatext.com For instance, the HDAC inhibitor FNA, a structural analog, has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner. nih.gov This G2/M arrest prevents the cells from proceeding to mitosis, thereby inhibiting tumor growth. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer drugs eliminate malignant cells. nih.gov The induction of apoptosis can be assessed through various methods, including microscopic examination for morphological changes (e.g., cell shrinkage, chromatin condensation), and biochemical assays that detect the activation of caspases or the fragmentation of DNA. nih.gov Studies on related benzamide compounds have demonstrated their ability to induce apoptosis in cancer cells, which is often linked to the upstream inhibition of targets like HDACs. nih.govnih.gov This apoptotic response is a key contributor to the anti-tumor activity of these compounds. nih.govnih.gov The modulation of intracellular signaling pathways, such as those involving Akt and mTOR, is often implicated in these processes. nih.gov

Cellular Uptake and Subcellular Localization Studies in Research Cell Lines

The efficacy of a drug is dependent on its ability to reach its intracellular target. Therefore, studies on cellular uptake and subcellular localization are critical.

Research on the related retinoid N-(4-hydroxyphenyl)retinamide (4HPR) has highlighted the importance of specific functional groups in mediating cellular uptake. nih.gov The hydroxyl group of 4HPR was found to be crucial for its transport into cells. nih.gov This suggests that the physicochemical properties of this compound, including its fluorine substituent, likely influence its cell permeability.

Once inside the cell, the compound's distribution to specific organelles can determine its mechanism of action and its therapeutic effect. nih.gov For example, localization to the mitochondria can trigger apoptotic pathways, while accumulation in the nucleus might be indicative of an effect on gene expression. nih.govnih.gov Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of compounds, often by tagging them with a fluorescent probe. nih.gov

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. nih.gov HTS assays can be designed to identify inhibitors of a particular enzyme, modulators of a specific receptor, or compounds that are cytotoxic to cancer cells. nih.govnih.gov While specific HTS data for this compound is not detailed in the provided context, compounds with a similar benzamide scaffold are often included in such screening libraries. The identification of a "hit" from an HTS campaign is typically the starting point for a more extensive drug discovery program, involving chemical optimization to improve potency and selectivity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Rational Structural Modification and Analogue Generation

The rational design of analogues based on the N-(4-anilinophenyl)-2-fluorobenzamide core employs several established medicinal chemistry principles. These strategies aim to optimize potency, selectivity, and pharmacokinetic profiles by systematically altering the molecule's architecture.

Key design principles include:

Bioisosterism : This principle involves substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the goal of enhancing a desired biological activity or reducing toxicity. For instance, in the design of novel benzamides, 1,2,4-oxadiazole (B8745197) heterocycles have been used as bioisosteres of amide groups. mdpi.comnih.gov This approach can lead to compounds with improved properties while maintaining the key interactions with biological targets.

Molecular Hybridization : This strategy combines distinct pharmacophores from different biologically active molecules into a single hybrid compound. nih.gov The aim is to leverage the beneficial properties of each component to create a new molecule with enhanced or dual activity. For this compound, this could involve incorporating fragments known to bind to specific enzymes or receptors onto one of the phenyl rings or the amide linker.

Scaffold Modification and Hopping : Starting with a core structure like N-phenylbenzamide, chemists can make targeted modifications to the scaffold itself. This can range from simple substituent changes to more complex alterations, such as converting the central benzamide (B126) to a benzazepine. mdpi.com Such modifications are guided by the desire to explore new chemical space and improve interactions with a biological target. For example, guided by bioisosterism and pharmacokinetic parameters, novel N-(piperidin-4-yl)benzamide derivatives were designed and synthesized to explore new antitumor agents. nih.gov

Structure-Based Design : When the three-dimensional structure of the biological target is known, computational tools can be used to design analogues that fit optimally into the binding site. This allows for the rational placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes.

These principles guide the generation of focused libraries of analogues, allowing for a systematic exploration of the structure-activity landscape.

Correlating Specific Structural Features with Observed Biological Activities in Preclinical Models

SAR studies on N-phenylbenzamide derivatives and related structures have revealed critical correlations between specific structural elements and their resulting biological effects. By systematically modifying different parts of the scaffold—namely the two phenyl rings and the central amide linker—researchers have elucidated key determinants of activity.

For N-phenylbenzamide derivatives studied as antimicrobial agents, the nature of substituents on the phenyl rings plays a distinct role depending on the target bacteria. nih.gov In one study, QSAR models indicated that for activity against Gram-positive bacteria, electrostatic interactions are dominant. nih.gov This suggests that electropositive groups on the aniline (B41778) ring ("X" ring) and electronegative groups near the carbonyl oxygen are desirable for enhanced activity. nih.gov Conversely, for activity against Gram-negative bacteria, which have a more permeable cell wall, hydrophobic and steric interactions become more important. nih.gov This implies that a hydrophobic group at the meta-position and a bulky group at the ortho-position of the aniline ring could improve potency. nih.gov

In the context of anticancer activity, SAR studies on bis-benzamides designed to inhibit the androgen receptor (AR) have shown that a nitro group at the N-terminus is essential for biological activity. elsevierpure.com The C-terminus, however, can tolerate either a methyl ester or a primary carboxamide. elsevierpure.com Further investigation into side-chain modifications led to the identification of potent compounds with nanomolar antiproliferative activity in prostate cancer cells. elsevierpure.com Similarly, studies on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1α (HIF-1α) pathways found that specific diaryl ether modifications led to compounds with significant inhibitory bioactivity in HepG2 cells. nih.gov

The data below summarizes key SAR findings for various benzamide-related scaffolds, illustrating how specific structural changes impact biological outcomes.

Scaffold/SeriesStructural ModificationBiological Target/ModelObserved Effect on Activity
N-Phenylbenzamides Electropositive group on aniline ring; electronegative group near carbonyl.Gram-positive bacteriaIncreased activity, suggesting electrostatic interaction dominance. nih.gov
N-Phenylbenzamides Hydrophobic group at meta-position and bulky group at ortho-position of aniline ring.Gram-negative bacteriaIncreased activity, suggesting hydrophobic/steric interaction dominance. nih.gov
Bis-Benzamides Presence of a nitro group at the N-terminus.Androgen Receptor (Prostate Cancer)Essential for biological activity. elsevierpure.com
N-(piperidin-4-yl)benzamides Introduction of specific diaryl ether moieties.HIF-1α Pathway (HepG2 cells)Led to compounds with significant inhibitory bioactivity (IC50 values of 0.12 and 0.13 µM). nih.gov
1-Phenylbenzazepines Presence of a 6-chloro group.Dopamine D1 ReceptorEnhances D1R affinity. mdpi.com

These examples underscore the importance of precise positional and electronic tuning of substituents on the benzamide framework to achieve desired biological activity.

Impact of Fluorine Substitution Patterns on Molecular Recognition and Bioactivity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate their properties. researchgate.net The fluorine atom in this compound, positioned on the benzoyl ring, has a profound impact on the molecule's conformation, electronic character, and potential for intermolecular interactions.

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can drastically alter a molecule's physicochemical properties. researchgate.netnih.gov Key effects of fluorine substitution include:

Modulation of Electronic Properties : The strong electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups. researchgate.net In the case of the 2-fluorobenzamide (B1203369) moiety, the fluorine atom can affect the electron density of the amide carbonyl, potentially altering its hydrogen bonding capabilities and interaction with biological targets.

Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's metabolic stability and half-life. researchgate.netresearchgate.net

Conformational Control : The ortho-position of the fluorine atom in this compound can induce a specific conformation of the molecule. It can influence the dihedral angle between the fluorinated phenyl ring and the amide plane through steric or electronic repulsion, pre-organizing the molecule for optimal binding to its target.

Altered Lipophilicity : Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. researchgate.net The trifluoromethyl (-CF3) group, for example, is known to be highly lipophilic and can significantly enhance a compound's ability to penetrate biological barriers. researchgate.netresearchgate.net

Specific Bonding Interactions : While controversial, the C-F bond can participate in weak hydrogen bonds and other non-covalent interactions with biological macromolecules, contributing to binding affinity. researchgate.net

However, the effect of fluorine substitution is not universally beneficial and is highly context-dependent. In some molecular scaffolds, the introduction of fluorine can have a detrimental effect on binding affinity. nih.govnih.gov For example, a study on classical cannabinoids found that substituting a fluorine at the C-1 position resulted in a significant decrease in CB1 receptor binding. nih.govnih.gov This highlights that the positive or negative impact of fluorination is specific to the particular molecule and its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-phenylbenzamide derivatives, QSAR studies have provided valuable insights for guiding the design of more potent analogues. nih.gov

Different QSAR approaches have been applied to benzamide-containing scaffolds:

2D-QSAR : This method correlates biological activity with physicochemical descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters. nih.gov For N-phenylbenzamides with antimicrobial activity, 2D-QSAR models have successfully identified that descriptors like molecular weight, total energy, and electrophilicity index are significant contributors to activity against Gram-positive bacteria, while molar refractivity and logP are crucial for activity against Gram-negative strains. nih.gov

3D-QSAR : These more advanced methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), consider the three-dimensional structure of the molecules. The compounds in a dataset are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. nih.gov These fields are then correlated with biological activity to generate 3D contour maps.

CoMFA and CoMSIA maps provide a visual guide for structural modification. For instance, a 3D-QSAR study on N-phenylbenzamides indicated that for anti-Gram-positive activity, electropositive groups are favored around the aniline ring, while electronegative groups are preferred near the carbonyl oxygen. nih.gov For anti-Gram-negative activity, the maps suggested that a hydrophobic group around the meta-position of the aniline ring and a bulky group at the ortho-position would be beneficial. nih.gov

Mechanism-Based QSAR : These models attempt to correlate structural features with a known mechanism of action. For N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives acting as H+/K+-ATPase inhibitors, QSAR studies have highlighted the importance of polar surface area, hydrophobicity, and polarizability for inhibitory activity. igi-global.com

These modeling studies provide predictive tools that allow chemists to estimate the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process and focusing resources on the most promising candidates. researchgate.net

Preclinical Biological Evaluation in Controlled Research Models

In Vitro Cellular Assays for Functional Assessment

In vitro studies have been instrumental in elucidating the cellular effects of pexidartinib. A primary focus of these assays has been its impact on cell proliferation and viability across various cell lines. Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as c-Kit and FLT3. d-nb.info

In cell-free kinase assays, pexidartinib has demonstrated significant inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.

Target KinaseIC50 (nM)
CSF-1R20
Kit (c-Kit)10
FLT3160
Data from cell-free kinase assays.

This targeted inhibition translates to functional effects in cell-based models. In studies using tenosynovial giant cell tumor (TGCT) cell lines (Si-TGCT-1, -2, -3, and -4), pexidartinib was found to inhibit cell growth and induce apoptosis, with its efficacy correlating with the level of CSF1R expression. researchgate.net A cytotoxicity analysis using an MTS assay in these TGCT cell lines after 96 hours of treatment demonstrated dose-dependent cell death. researchgate.net

Furthermore, pexidartinib's effect on CSF-1 dependent proliferation has been confirmed in other cell lines. For instance, it inhibits the proliferation of M-NFS-60, Bac1.2F5, and M-07e cells with IC50 values of 0.44 µM, 0.22 µM, and 0.1 µM, respectively. In the human monocytic cell line THP-1, which expresses high levels of CSF1R, pexidartinib potently inhibits CSF1R autophosphorylation with an IC50 of 26 nmol/L. researchgate.net

Mechanistic studies in human hepatic cells, specifically primary human hepatocytes and the HepG2 cell line, have shown that pexidartinib can decrease cell viability. nih.gov A 24-hour treatment with pexidartinib led to apoptosis in HepG2 cells, evidenced by increased caspase 3/7 activity. nih.gov These studies also revealed that pexidartinib can induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and autophagy in hepatic cells. nih.gov The role of metabolism in pexidartinib's cellular effects has also been investigated using HepG2 cell lines engineered to express individual cytochrome P450 (CYP) enzymes, indicating that CYP1A1, 2C9, 3A4, and 3A5 are involved in its metabolism. nih.gov

Investigations into anaplastic thyroid cancer (ATC) cells have shown that pexidartinib significantly inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest. acs.org These effects were linked to the induction of ER stress and an increase in reactive oxygen species (ROS). acs.org

While the use of co-culture and 3D cell models is becoming increasingly prevalent in drug development to better mimic the complex tumor microenvironment, publicly available research specifically detailing the application of pexidartinib in such systems is limited. nih.govfrontiersin.orgnih.gov However, some studies have utilized 3D models to a certain extent. For instance, newly established TGCT cell lines were characterized for their ability to form three-dimensional spheroids, which were then used to evaluate the response to pexidartinib. researchgate.net These models are crucial for understanding drug penetration and efficacy in a more physiologically relevant context that includes hypoxic and nutrient gradients, which are characteristic of solid tumors. nih.govfrontiersin.org The development of more complex co-culture systems, potentially incorporating tumor cells with stromal cells like fibroblasts or immune cells, would be a valuable next step in the preclinical evaluation of pexidartinib to better understand its effects on cellular crosstalk within the tumor microenvironment. nih.gov

In Vivo Animal Model Studies for Target Engagement and Biomarker Modulation (excluding disease efficacy outcomes)

In vivo studies using animal models have been critical for understanding the pharmacological effects of pexidartinib and for identifying biomarkers of its activity. These studies have confirmed target engagement and explored the downstream biological consequences of CSF-1R inhibition.

In a preclinical study, treatment with pexidartinib was shown to decrease the levels of tumor-associated macrophages (TAMs) and FOXP3 regulatory T cells. nih.gov Another study demonstrated that pexidartinib can slow tumor growth by reducing immune suppression and angiogenesis, which was associated with a decrease in TAMs and an increase in intratumoral CD4+ and CD8+ T lymphocytes. nih.gov

Pharmacodynamic studies in patients have provided insights that are consistent with preclinical in vivo findings. For example, target engagement of pexidartinib has been assessed by measuring circulating levels of CSF-1 and non-classical monocytes (CD14lowCD16high), which depend on CSF-1R signaling for their survival. medrxiv.org Treatment with pexidartinib resulted in a dose- and time-dependent increase in plasma CSF-1 levels, confirming CSF-1R engagement. medrxiv.org Concurrently, a decrease in circulating non-classical monocytes serves as another well-described biomarker of CSF-1R blockade. medrxiv.org

In addition to its effects on immune cells, pexidartinib has been shown to modulate other aspects of the tumor microenvironment. For instance, it has been observed to hinder tumor progression by potentially blocking the migration and angiogenesis of tumor cells. d-nb.info

Studies in orthotopic xenograft osteosarcoma models found that pexidartinib treatment led to decreased levels of TAMs. nih.gov This modulation of the immune microenvironment is a key aspect of its mechanism of action.

Ex Vivo Tissue and Organ Culture Research for Mechanistic Insights

There is a limited amount of publicly available information from studies that have utilized ex vivo tissue and organ culture models to investigate the mechanistic aspects of pexidartinib. However, some research has involved the analysis of tissue biopsies from patients treated with pexidartinib. In a study involving TGCT patients, 76% of tissue biopsy specimens showed evidence of abnormal CSF1 transcripts, providing a translational link between the clinical and molecular aspects of the disease and the drug's target. nih.gov Ex vivo stimulation of peripheral blood mononuclear cells (PBMCs) from patients treated with pexidartinib showed an impaired production of IFN-λ/IL-29 by type-1 conventional dendritic cells following stimulation with a TLR3 ligand. medrxiv.org This suggests that pexidartinib can modulate the function of immune cells outside of the immediate tumor microenvironment.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Analysis, NBO)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, reactivity, and spectroscopic properties of novel compounds. nih.govnih.gov

Density Functional Theory (DFT) studies on related benzamide (B126) molecules have been used to optimize their molecular geometry and calculate various molecular descriptors. researchgate.net For N-(4-anilinophenyl)-2-fluorobenzamide, DFT calculations, often using a basis set such as B3LYP/6-31G**, could provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. pensoft.netnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.netpharmacophorejournal.com A smaller energy gap suggests higher reactivity. nih.gov For analogous compounds, the HOMO and LUMO distributions are often localized on different parts of the molecule, which can indicate potential sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can be used to understand charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and hyperconjugation. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density between the phenyl rings and the amide linker, which is crucial for understanding its electronic and structural properties.

Illustrative Data Table for Quantum Chemical Calculations: Please note: The following data is hypothetical and for illustrative purposes, based on findings for related compounds.

ParameterPredicted ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating ability
LUMO Energy -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap 4.6 eVRelates to chemical stability and reactivity
Dipole Moment 3.5 DIndicates overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the conformational flexibility of a molecule and its dynamic interactions with a biological target.

When studying ligand-target interactions, MD simulations can be used to assess the stability of a docked pose. After predicting a binding mode through molecular docking, an MD simulation of the ligand-protein complex can be run. The stability of the interaction is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site.

Virtual Screening and De Novo Design Strategies for Compound Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While this compound itself could be a candidate in such a screening, these strategies are more broadly used to discover new compounds.

If this compound were identified as a "hit" compound, medicinal chemists could use its structure as a starting point. Structure-based virtual screening would involve docking a large library of compounds into the target's binding site to find molecules with better predicted binding affinities. Ligand-based virtual screening would involve searching for molecules with similar chemical features to the hit compound, without knowledge of the target's structure.

De novo design is a more advanced computational strategy where novel molecular structures are built from scratch within the constraints of a target's binding site. This approach can lead to the discovery of entirely new chemical scaffolds that may have improved potency and selectivity.

In Silico Prediction of Research-Relevant Molecular Interactions and Binding Affinities

In silico methods are widely used to predict how a ligand like this compound might interact with a biological target and to estimate the strength of this interaction (binding affinity).

Molecular Docking: This is one of the most common in silico techniques. A computational model of the ligand is placed into the binding site of a protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. For this compound, docking studies could predict its binding mode to various protein kinases or other relevant targets, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of a ligand-protein complex. These calculations, often performed on snapshots from an MD simulation, provide a more accurate estimation of binding affinity than docking scores alone.

Illustrative Data Table for Predicted Binding Affinities: Please note: The following data is hypothetical and for illustrative purposes, based on findings for related compounds targeting a hypothetical protein kinase.

CompoundDocking Score (kcal/mol)Predicted Key Interactions
This compound -8.5H-bond with backbone NH of Valine; Pi-stacking with Phenylalanine
Reference Inhibitor -9.2H-bond with backbone CO of Glutamate; H-bond with side chain of Aspartate

This type of in silico analysis is crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Development and Research on Analogues and Derivatives

Synthesis and Characterization of Novel N-(4-anilinophenyl)-2-fluorobenzamide Analogues

The synthesis of novel analogues of this compound and related benzamide (B126) derivatives is a significant area of research, employing various synthetic strategies to generate structural diversity. A common and effective method for creating the central amide bond is the condensation reaction between a substituted aniline (B41778) and a corresponding benzoyl chloride.

For instance, the synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide, a tri-fluorinated analogue, was achieved with a high yield of 87% through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com The resulting compound was characterized using single-crystal X-ray diffraction, which revealed a crystal structure in the Pn space group. mdpi.com Such detailed structural analysis is crucial for understanding the molecule's three-dimensional conformation and intermolecular interactions.

In a broader context, a variety of N-benzamide derivatives have been synthesized using standard peptide coupling reagents. nanobioletters.com One common approach involves the reaction of a benzoic acid derivative with a substituted aniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.com The progress of these reactions is typically monitored by thin-layer chromatography, and the final products are characterized by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm their structures. mdpi.com

The synthesis of more complex derivatives often involves multi-step reaction sequences. For example, the preparation of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, which are potential c-Met kinase inhibitors, demonstrates a more intricate synthetic route. nih.gov Similarly, the synthesis of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds involves the initial formation of an intermediate, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, followed by further reactions to introduce the pyrazine (B50134) moiety. nih.gov These multi-step syntheses allow for the introduction of diverse functional groups and heterocyclic systems, expanding the chemical space of the benzamide analogues.

The following table provides examples of synthesized N-benzamide derivatives and their reported yields and melting points.

Compound NameStarting MaterialsYield (%)Melting Point (°C)Reference
N-(2,4-Difluorophenyl)-2-fluorobenzamide2-fluorobenzoyl chloride, 2,4-difluoroaniline87110-112 mdpi.com
N-p-tolylbenzamideBenzoic acid, p-toluidine80156-157 nanobioletters.com
N-(4-bromophenyl)benzamideBenzoic acid, 4-bromoaniline75190-192 nanobioletters.com
N-(4-chlorophenyl)benzamideBenzoic acid, 4-chloroaniline75184-187 nanobioletters.com
N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid, 4-(tert-butyl)aniline69208-210 mdpi.com
N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid, 4-bromoaniline69242-245 mdpi.com

Comparative Biological Activity Profiling of Structurally Related Derivatives

The structural modifications of the this compound scaffold have led to derivatives with a wide range of biological activities. Comparative profiling of these compounds is essential to understand how different functional groups and substitution patterns influence their therapeutic potential.

For example, a series of novel benzamide derivatives were synthesized and evaluated for their in vitro inhibitory bioactivity in HepG2 cells. nih.gov Among these, compounds 10b and 10j showed significant inhibitory activity with IC₅₀ values of 0.12 and 0.13 μM, respectively. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21, ultimately promoting tumor cell apoptosis by upregulating the expression of cleaved caspase-3. nih.gov

In the realm of antimicrobial research, newly synthesized N-benzamide derivatives have demonstrated notable activity. For instance, compound 5a exhibited excellent activity against both B. subtilis and E. coli, with minimum inhibitory concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c showed significant antibacterial activity. nanobioletters.com Another study focused on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, where compounds 12a and 13a displayed good antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov These compounds also exhibited promising anticancer activity against the A549 lung cancer cell line, with IC₅₀ values of 19 ± 0.50 μM and 17 ± 0.5 μM, respectively. nih.gov

The following table summarizes the biological activities of selected benzamide derivatives.

CompoundTarget/OrganismActivity MetricValueReference
10b HepG2 cellsIC₅₀0.12 μM nih.gov
10j HepG2 cellsIC₅₀0.13 μM nih.gov
5a B. subtilisMIC6.25 μg/mL nanobioletters.com
5a E. coliMIC3.12 μg/mL nanobioletters.com
12a A549 lung cancer cellsIC₅₀19 ± 0.50 μM nih.gov
13a A549 lung cancer cellsIC₅₀17 ± 0.5 μM nih.gov

Rational Design of Probes and Research Tools Based on the Benzamide Scaffold

The rational design of molecular probes and research tools from the benzamide scaffold is a strategic approach to investigate biological systems and elucidate the mechanism of action of bioactive compounds. This process often involves the incorporation of reporter groups, such as fluorescent tags or photoaffinity labels, onto the core scaffold.

A key principle in the rational design of such tools is to maintain or even enhance the biological activity of the parent molecule while introducing the necessary functionality for detection or target identification. For example, in the development of peptide-based fluorescent probes, a fluorophore is attached to a peptide sequence that can selectively bind to a target. researchgate.net This concept can be applied to the this compound scaffold by identifying a non-critical position for the attachment of a linker and a reporter group.

Molecular docking studies are often employed to guide the design process. nih.gov By simulating the binding of a designed probe to its target protein, researchers can predict whether the probe will retain its binding affinity and selectivity. For instance, in the design of FAP-targeted probes, molecular docking was used to guide the conjugation of FAP-targeted peptides with imaging agents. nih.gov

The development of photoaffinity probes is another important application of rational design. These probes typically contain a photoreactive group, such as a benzophenone (B1666685), which upon photoactivation can form a covalent bond with the target protein, enabling its identification. The design of such probes based on the this compound scaffold would involve the strategic placement of a photoreactive moiety and an alkyne or azide (B81097) handle for subsequent "click" chemistry-based attachment of a reporter tag.

Exploration of Isomeric and Halogenated Benzamide Series for Structure-Property Relationships

The systematic exploration of isomeric and halogenated series of benzamides provides valuable insights into structure-property relationships (SPR) and structure-activity relationships (SAR). By varying the position and nature of substituents on the aromatic rings, researchers can modulate the physicochemical properties and biological activities of the compounds.

The study of a 3x3 isomer grid of N-(chlorophenyl)pyridinecarboxamides, for example, revealed that the crystal structures of several of these isomers are similar to their fluorinated and brominated counterparts. dcu.ie This suggests a degree of predictability in the solid-state packing of these halogenated benzamides. The primary hydrogen bonding mode in this series was found to be aggregation through N-H···N(pyridine) interactions. dcu.ie

The introduction of halogens can also have a profound effect on biological activity. A study on halogenated disinfectants as inhibitors of 5α-reductase type 1 demonstrated that the type and position of the halogen atom significantly influenced the inhibitory potency. nih.gov Hexachlorophene was found to be the most potent inhibitor, highlighting the importance of the halogen substitution pattern. nih.gov These findings underscore the value of systematically exploring halogenated derivatives to optimize biological activity.

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Elucidation

To move beyond primary activity assays, N-(4-anilinophenyl)-2-fluorobenzamide can be integrated with advanced high-throughput screening (HTS) platforms. These technologies offer an unbiased and comprehensive view of the compound's effects on complex biological systems. Methodologies such as high-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can reveal subtle, compound-induced phenotypic changes in cells. For instance, alterations in cell morphology, organelle integrity, or the subcellular localization of specific proteins can be quantified on a large scale.

Another powerful approach is the use of chemoproteomics, particularly activity-based protein profiling (ABPP), to directly identify the molecular targets of this compound in a native biological context. This method uses reactive probes to map the active sites of entire enzyme families, providing a detailed fingerprint of the compound's interactions. Such advanced screening can elucidate its mechanism of action and uncover previously unknown biological functions.

Table 1: Hypothetical High-Content Screening Data for this compound

This table illustrates the type of multiparametric data that could be generated from a high-content screen to assess the compound's impact on various cellular features.

Cellular Parameter MeasuredControl (Vehicle)This compound (10 µM)Percentage Change
Nuclear Area (µm²) 110.5132.6+20.0%
Mitochondrial Membrane Potential 100%75%-25.0%
Lysosomal Mass/Cell 85.2115.9+36.0%
Cytoskeletal Integrity Score 9.86.5-33.7%

Application in Novel Biological Probe Development and Chemical Biology Studies

The core structure of this compound is an ideal scaffold for the design of novel chemical probes. By strategically functionalizing the molecule, it can be transformed into a tool for studying biological systems with high precision. For example, installing a photoreactive group (e.g., a diazirine) would create a photoaffinity label. This probe could be used to irradiate a biological sample, causing the compound to covalently bind to its direct protein targets, which can then be identified using mass spectrometry.

Alternatively, appending a fluorescent dye would allow for the visualization of the compound's distribution within living cells via advanced microscopy. A biotin (B1667282) tag could also be added, enabling the pulldown and enrichment of binding partners from cell lysates for subsequent identification. These bespoke probes are invaluable for validating targets and exploring the dynamics of molecular interactions in real-time. nih.gov

Table 2: Design of Chemical Probes from the this compound Scaffold

This table outlines potential modifications to the parent compound to create versatile research tools.

Probe TypeModificationResearch Application
Photoaffinity Probe Addition of a diazirine or benzophenone (B1666685) groupCovalent labeling and identification of direct binding targets.
Fluorescent Probe Conjugation to a fluorophore (e.g., fluorescein, rhodamine)Visualization of subcellular localization and target engagement in live cells.
Affinity Probe Attachment of a biotin tag via a linkerPulldown and isolation of protein complexes interacting with the compound.

Exploration of Polypharmacology and Off-Target Interactions as Research Tools

While drug development often aims for high selectivity, the tendency of a single compound to interact with multiple targets—a phenomenon known as polypharmacology—can be a significant advantage in a research context. A comprehensive profiling of this compound against broad panels of protein families, such as kinases and G-protein-coupled receptors (GPCRs), could reveal an "interaction map."

This map would provide powerful insights into network biology, showing how the compound might modulate multiple nodes within a signaling pathway simultaneously. Understanding these off-target effects is not only crucial for interpreting experimental data but also opens up possibilities for repurposing the compound as a research tool to probe complex biological networks or to study the combined effect of inhibiting multiple targets in disease models. Several benzamide (B126) derivatives have shown potential as inhibitors of various enzymes, highlighting the importance of broad profiling. nih.gov

Table 3: Illustrative Polypharmacology Profile for this compound

This hypothetical data from a kinase panel screen demonstrates how the compound's off-target profile might look, providing a basis for further investigation.

Kinase Target% Inhibition at 1 µMPotential Pathway Implication
Primary Target X 95%Main mechanism of action
Kinase A 65%Cell Cycle Regulation
Kinase B 58%Inflammatory Signaling
Kinase C 15%Likely non-significant

Development of Advanced Computational Models for Predictive Chemical Biology

Computational chemistry offers a powerful, resource-efficient way to guide the future development of the this compound scaffold. By using existing structure-activity relationship (SAR) data, researchers can build predictive models. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis can identify which chemical features of the molecule are most critical for its biological activity.

Furthermore, molecular docking and molecular dynamics (MD) simulations can predict how this compound and its analogs bind to their protein targets at an atomic level. researchgate.net These simulations can reveal key binding interactions, predict the affinity of new derivatives, and explain the structural basis for the compound's polypharmacology. An iterative cycle of computational modeling followed by experimental validation can dramatically accelerate the optimization of this scaffold for new and improved functions, such as enhanced potency or selectivity.

Table 4: Application of Computational Models in the Study of this compound

This table summarizes how different computational methods can be applied to guide research on the compound.

Computational MethodObjectiveExpected Outcome
QSAR Identify key chemical features for biological activity.A predictive model to guide the design of more potent analogs.
Molecular Docking Predict the binding pose within a target protein's active site.A static 3D model of the compound-protein interaction. researchgate.net
Molecular Dynamics Simulate the dynamic behavior and stability of the compound-protein complex over time.Insight into the flexibility and residence time of the binding interaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.